5-Amino-2-methylnicotinamide
Overview
Description
5-Amino-2-methylnicotinamide is a derivative of nicotinamide, which is an amide form of nicotinic acidIts molecular formula is C7H9N3O, and it has a molecular weight of 151.17 g/mol .
Mechanism of Action
Target of Action
It is known that similar compounds, such as nicotinamide and its derivatives, often interact with enzymes like monoamine oxidases . These enzymes play a crucial role in the oxidation of neurotransmitter amines and a wide variety of primary, secondary, and tertiary amine xenobiotics .
Mode of Action
The exact mode of action of 5-Amino-2-methylnicotinamide is not fully understood. It is likely that it interacts with its targets, possibly enzymes or receptors, leading to changes in their activity. This could result in alterations in biochemical pathways and cellular processes .
Biochemical Pathways
This compound may be involved in multiple biochemical pathways. As a derivative of vitamin B3, it could potentially be a precursor to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These cofactors play a vital role in numerous metabolic reactions.
Pharmacokinetics
It is known that similar compounds, such as monoamine oxidase inhibitors, have a short disposition half-life and intermediate values for systemic clearance and volume of distribution . The bioavailability of this compound would be influenced by these ADME properties.
Result of Action
It is plausible that its interaction with targets could lead to changes in cellular processes and biochemical pathways, potentially influencing cell function and health .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the physiological conditions within the body, such as pH and temperature, as well as external factors like diet and exposure to other substances .
Biochemical Analysis
Biochemical Properties
5-Amino-2-methylnicotinamide plays a significant role in biochemical reactions, particularly in the regulation of nicotinamide adenine dinucleotide (NAD+) metabolism. It interacts with various enzymes and proteins, including nicotinamide N-methyltransferase (NNMT), which is involved in the methylation of nicotinamide . This interaction influences the levels of NAD+ and its precursors, thereby affecting cellular energy metabolism and redox reactions. Additionally, this compound has been shown to interact with poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair and genome integrity .
Cellular Effects
This compound has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects the NAD+ pool within cells, which is crucial for energy production, DNA repair, and cell survival . By modulating NAD+ levels, this compound can impact cellular stress responses and metabolic pathways. Studies have shown that it can alter the expression of genes involved in oxidative stress, inflammation, and cellular aging . Furthermore, it has been reported to affect the activity of sirtuin enzymes, which play a role in regulating cellular metabolism and longevity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key biomolecules and enzymes. It binds to nicotinamide N-methyltransferase (NNMT), inhibiting its activity and thereby reducing the methylation of nicotinamide . This inhibition leads to an increase in the levels of nicotinamide and NAD+, which are essential for various cellular functions. Additionally, this compound has been shown to inhibit poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair and maintaining genome integrity . By modulating these enzymes, this compound can influence cellular energy metabolism, DNA repair, and stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation can occur over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to affect cellular metabolism and gene expression, with potential implications for cellular aging and stress responses .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models to understand its dosage-dependent impact. Different dosages of this compound have been shown to produce varying effects on cellular metabolism and gene expression . At lower doses, it has been observed to enhance cellular energy metabolism and reduce oxidative stress. At higher doses, it can lead to adverse effects, including toxicity and disruption of cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to NAD+ metabolism. It interacts with enzymes such as nicotinamide N-methyltransferase (NNMT) and poly(ADP-ribose) polymerases (PARPs), influencing the levels of NAD+ and its precursors . By modulating these pathways, this compound can affect cellular energy production, DNA repair, and stress responses. Additionally, it has been shown to impact the methylation of DNA and proteins, leading to changes in gene expression and cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in various cellular compartments, including the cytoplasm and nucleus . Its distribution within tissues is influenced by factors such as tissue permeability and blood flow. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with key enzymes and biomolecules . The presence of specific targeting signals and post-translational modifications can influence its localization to specific compartments or organelles . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methylnicotinamide typically involves the reaction of 2-methylnicotinic acid with ammonia or an amine source under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to convert 2-methylnicotinic acid to its corresponding acid chloride, which then reacts with ammonia to form the desired amide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted nicotinamide derivatives .
Scientific Research Applications
5-Amino-2-methylnicotinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methylnicotinamide
- Nicotinamide
- Nicotinamide mononucleotide
Uniqueness
5-Amino-2-methylnicotinamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-amino-2-methylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-4-6(7(9)11)2-5(8)3-10-4/h2-3H,8H2,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABKNIBPQLSFMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181458-78-5 | |
Record name | 5-amino-2-methylpyridine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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